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N,N-Dimethylethylamine - 70955-13-4

N,N-Dimethylethylamine

Catalog Number: EVT-10906028
CAS Number: 70955-13-4
Molecular Formula: C4H11N
Molecular Weight: 73.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimethylethylamine, [liquid] appears as a clear colorless liquid with a strong odor that can vary from ammonia-like to fishlike. Vapors irritate the eyes and mucous membranes. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.
Source and Classification

N,N-Dimethylethylamine can be derived from the reaction of dimethylamine with ethylene oxide or through other synthetic pathways involving aldehydes and hydrogenation processes. It falls under the category of aliphatic amines, which are known for their basicity and nucleophilic properties. This compound is part of a broader class of N,N-dimethylamines, which are significant in both industrial and laboratory settings due to their reactivity and versatility.

Synthesis Analysis

Methods and Technical Details

The synthesis of N,N-Dimethylethylamine can be achieved through several methods:

  1. Hydrogenation of Aldehydes: A notable method involves the reaction of an aldehyde with dimethylamine in the presence of hydrogen gas. This process typically requires a hydrogenation catalyst such as nickel or palladium, operating under elevated temperatures (50 to 150 °C) and pressures. The reaction leads to the formation of N,N-dimethylethylamine as a product while releasing water .
  2. Alkylation Reactions: Another common approach is through alkylation, where dimethylamine reacts with ethyl halides (such as ethyl bromide) in a nucleophilic substitution reaction. This method often employs strong bases to facilitate the reaction .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields by providing uniform heating .
Chemical Reactions Analysis

Reactions and Technical Details

N,N-Dimethylethylamine participates in various chemical reactions, including:

  1. Nucleophilic Substitution: As a nucleophile, it can react with electrophiles such as alkyl halides to form higher amines.
  2. Formation of Quaternary Ammonium Salts: It can react with alkylating agents to form quaternary ammonium compounds, which are useful in various applications including surfactants.
  3. Acid-Base Reactions: The compound exhibits basic properties, allowing it to react with acids to form corresponding ammonium salts.

These reactions are crucial for its application in synthesizing other organic compounds.

Mechanism of Action

Process and Data

The mechanism by which N,N-Dimethylethylamine acts primarily revolves around its nucleophilicity due to the lone pair on the nitrogen atom. In nucleophilic substitution reactions, this lone pair attacks an electrophile, leading to bond formation while displacing a leaving group (e.g., halide ions). This mechanism is fundamental in organic synthesis, allowing for the construction of more complex molecules from simpler precursors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellowish liquid
  • Odor: Ammonia-like odor
  • Boiling Point: Approximately 75 °C
  • Melting Point: -80 °C
  • Density: 0.73 g/cm³ at 20 °C

Chemical Properties

  • Basicity: N,N-Dimethylethylamine is a weak base with a pKa value around 10.6.
  • Solubility: It is soluble in water and most organic solvents due to its polar nature.

These properties make it suitable for various applications in both laboratory and industrial settings.

Applications

Scientific Uses

N,N-Dimethylethylamine finds applications across several fields:

  1. Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  2. Chemical Synthesis: Utilized as a reagent in organic synthesis for producing amines and other functional groups.
  3. Catalysis: Acts as a catalyst or co-catalyst in polymerization reactions, particularly those involving epoxides and urethanes .
  4. Analytical Chemistry: Employed in analytical methods for detecting other amines in environmental samples .
Historical Evolution of N,N-Dimethylethylamine in Industrial Chemistry

Emergence in 20th-Century Foundry Catalysis Practices

N,N-Dimethylethylamine (DMEA) emerged as a pivotal catalyst in mid-20th century foundry operations, revolutionizing metal casting processes through its unique reactivity profile. This volatile liquid amine (boiling point: 36.5–38°C) enabled rapid curing of phenolic resin-diisocyanate sand binders in core production, significantly reducing cycle times compared to traditional methods [1] [7]. The compound's low molecular weight (73.14 g/mol) and high vapor pressure (8.09 psi at 20°C) facilitated its penetration into sand-resin matrices, where it catalyzed urethane formation at ambient temperatures [6] [8]. By the 1970s, DMEA had become integral to the Isocure® process, with U.S. foundries importing 1.2–12 million pounds annually to support aluminum and gray-iron casting production [7].

The transition to DMEA-based catalysis represented a significant efficiency advancement over earlier coremaking technologies. Traditional methods relied on heat-cured phenolic resins or CO₂-gassed silicate binders, which required energy-intensive equipment and produced inconsistent results. DMEA catalysis operated at room temperature and achieved full cure within 0.5–3 seconds under pressure, enabling high-volume production of dimensionally stable sand cores [1] [4]. This technological shift aligned with industry-wide moves toward cold-box processes that reduced energy consumption by approximately 40% while improving dimensional accuracy in complex castings. By 1985, over 65% of North American automotive foundries had adopted amine-catalyzed core production, with DMEA serving as a preferred catalyst due to its balanced reactivity and handling characteristics [7].

Table: Evolution of Core Catalysts in 20th Century Foundry Practice

EraPrimary CatalystCuring MechanismProduction Rate
Pre-1960sSodium silicateCO₂ gassing15–20 cores/hour
1960–1975TriethylamineRoom temperature vapor40–50 cores/hour
1975–PresentN,N-DimethylethylaminePressure-assisted vapor80–100 cores/hour

Role in Transitioning from Acid-Based to Adsorbent-Driven Amine Sampling Methodologies

The industrial monitoring of DMEA exposure underwent a fundamental methodological transformation between 1970–1990, driven by the compound's physicochemical properties and analytical challenges. Early acid-impregnated filter sampling techniques proved inadequate for quantifying airborne DMEA due to the amine's volatility (vapor pressure: 495.4 mmHg at 25°C) and low molecular weight, resulting in significant sample losses during transport and analysis [1] [7]. This limitation became critically evident during NIOSH investigations (1985–1986) where traditional methods failed to correlate worker-reported vision disturbances with exposure levels, prompting methodological innovation [7].

The paradigm shift emerged through the development of solid adsorbent systems employing silica gel and activated carbon substrates. These materials exploited DMEA's polarity (pKa of conjugate acid: 10.16) and hydrophobic interactions to achieve capture efficiencies exceeding 95% at concentrations as low as 0.5 ppm [1] [5]. The breakthrough came with dual-bed sampling tubes featuring hydrophobic front sections and acid-impregnated backup media, which prevented desorption artifacts during thermal analysis. By 1990, these adsorbent-driven methodologies enabled accurate quantification of both time-weighted average (TWA) and short-term exposure limit (STEL) measurements, revealing critical exposure patterns:

  • Full-shift breathing-zone concentrations: 1.6–24 mg/m³ (0.5–8.0 ppm)
  • 15-minute peak exposures: up to 29 mg/m³ (9.7 ppm) during corebox leaks [7]

This analytical revolution provided the first reliable exposure data that informed engineering control strategies, demonstrating that DMEA concentrations ≥6 mg/m³ (2 ppm TWA) correlated with occupational health incidents [7].

Table: Analytical Methodology Evolution for Amine Monitoring

ParameterAcid-Based Filters (Pre-1980)Adsorbent Systems (Post-1980)
Capture Efficiency60–70% at 5 ppm>95% at 0.5–100 ppm
Sample Stability24 hours (significant losses)30 days (<5% loss)
Quantification Limit10 ppm0.1 ppm
Key InnovationSulfuric acid impregnationSilica gel/activated carbon beds

Paradigm Shifts in Quaternary Ammonium Compound Synthesis (1980–Present)

DMEA has fundamentally transformed quaternary ammonium compound production through three evolutionary pathways: selectivity enhancement, continuous processing, and green chemistry principles. As a precursor, DMEA's steric profile—featuring one ethyl group versus two methyl groups—enables regioselective alkylation impossible with bulkier amines. This molecular advantage became pivotal in pharmaceutical applications where monofunctional quaternary salts required >99% isomeric purity [4] [6]. The 1990s witnessed reactor innovations that exploited DMEA's low boiling point (36–38°C) through flash distillation separation, allowing continuous quaternization versus traditional batch processing. This reduced reaction times from 8 hours to under 90 minutes while increasing yields by 25% [4] [8].

The sustainability revolution (2000–present) reshaped DMEA utilization through three key developments:

  • Catalyst Recovery: Membrane separation techniques that reclaim DMEA from quaternization byproducts (≥98% purity) for reuse
  • Solventless Systems: Direct alkylation using supercritical CO₂ as reaction medium, eliminating chlorinated solvents
  • Bio-based Pathways: Enzymatic methylation of ethylamine precursors using S-adenosylmethionine analogs [6] [8]

These advances reduced waste generation by 65% compared to 1980s processes while expanding applications. DMEA-derived quaternary ammonium compounds now serve as phase-transfer catalysts in agrochemical production (neonicotinoid synthesis), conductivity modifiers for lithium-ion batteries, and templating agents for mesoporous silica nanomaterials [4] [6]. The compound's role expanded further with microreactor technology (post-2010), where its rapid exothermic quaternization is precisely controlled in confined channels, enabling kilogram-scale production of chiral quaternary salts for asymmetric catalysis [8].

Table: Industrial Applications of DMEA-Derived Quaternary Ammonium Compounds

SectorApplicationMolecular Advantage
PharmaceuticalsChiral auxiliariesSteric control of stereochemistry
AgrochemicalsHerbicide emulsifiersEnhanced foliar adhesion
Polymer ProductionPhase-transfer catalystsAccelerated polyurethane formation
ElectronicsIonic liquids for batteriesLow viscosity at subzero temperatures

Properties

CAS Number

70955-13-4

Product Name

N,N-Dimethylethylamine

IUPAC Name

N,N-dimethylethanamine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3

InChI Key

DAZXVJBJRMWXJP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C

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